N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
Description
N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a heterocyclic compound featuring a benzamide core linked to a thiazol ring substituted with a 7-methoxybenzofuran moiety. This compound’s design leverages hybrid heterocyclic frameworks commonly explored in medicinal chemistry for targeting enzymes or receptors associated with inflammation, cancer, or infectious diseases .
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S2/c1-16-6-3-4-13-28(16)35(30,31)19-11-9-17(10-12-19)24(29)27-25-26-20(15-34-25)22-14-18-7-5-8-21(32-2)23(18)33-22/h5,7-12,14-16H,3-4,6,13H2,1-2H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIZNUZSGUECFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(O4)C(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic organic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzamide Group : Provides the amide functionality.
- Thiazole Ring : Contributes to biological activity through interaction with various biological targets.
- Methoxybenzofuran Moiety : Enhances lipophilicity and potential receptor interactions.
- Piperidine Sulfonyl Side Chain : May influence the compound’s pharmacokinetic properties.
The molecular formula for this compound is with a molecular weight of approximately 437.6 g/mol.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies on related thiazole compounds have shown their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. These compounds have demonstrated efficacy against various cancer types, including melanoma and prostate cancer, by binding to the colchicine-binding site on tubulin and overcoming multidrug resistance mechanisms .
The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. The benzofuran and thiazole rings facilitate binding to specific sites, while the sulfonyl and benzamide groups modulate the compound’s activity and selectivity. This results in the inhibition of critical pathways involved in cell proliferation and survival .
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Benzofuran Moiety : Synthesized through cyclization reactions involving phenolic derivatives.
- Thiazole Ring Formation : Usually formed via condensation reactions between thioamides and α-haloketones.
- Coupling Reactions : The benzofuran and thiazole intermediates are coupled using cross-coupling reactions such as Suzuki or Stille coupling.
- Sulfonylation : Introduction of the piperidine ring through a sulfonylation reaction.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into their potential therapeutic applications:
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Estimated based on substituent adjustments to ’s molecular formula.
Key Structural Differences:
- The target compound’s 4-(2-methylpiperidinylsulfonyl) group replaces the 2-(methylthio) group in the analog, increasing molecular weight by ~115 Da and introducing a basic nitrogen.
- Compared to phenoxyphenyl or dichlorophenyl substituents in compounds, the 7-methoxybenzofuran moiety in the target may enhance aromatic π-π stacking interactions in biological targets.
Substituent Variations and Their Implications
Sulfonyl vs. Thioether Groups
The sulfonyl group (SO2) in the target compound increases polarity and hydrogen-bond acceptor capacity compared to the methylthio (SMe) group in ’s analog. This difference likely improves aqueous solubility and binding affinity to polar active sites . IR spectroscopy of sulfonyl-containing compounds typically shows strong S=O stretching bands near 1150–1350 cm⁻¹, absent in thioethers .
Piperidine vs. Halogen/Aryl Substituents
The 2-methylpiperidine group introduces a basic nitrogen (pKa ~8–10), which may enhance membrane permeability in physiological pH environments.
Physicochemical and Pharmacokinetic Properties
Table 2: Functional Group Impact on Properties
*Estimated via computational tools (e.g., ChemAxon).
Spectral Differentiation:
- IR Spectroscopy : The target compound’s sulfonyl group would exhibit S=O stretches at ~1150 and ~1350 cm⁻¹, while the absence of C=S (1243–1258 cm⁻¹, as in ’s thioamides) confirms the lack of thione tautomerism .
- NMR : The 2-methylpiperidine’s protons would resonate as distinct multiplets in the δ 1.0–3.0 ppm range, contrasting with the thioether’s singlet (δ ~2.5 ppm for SMe) in ’s analog .
Q & A
Basic: What are the established synthetic methodologies for this compound, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves multi-step condensation reactions. For example:
- Key steps : Reacting a benzofuran-thiazole intermediate with a sulfonyl chloride derivative under reflux conditions in acetonitrile or DMF.
- Optimization : Use of anhydrous K₂CO₃ as a base (0.0135 mol per 0.00024 mol substrate) and reflux durations of 4–5 hours, monitored via TLC for completion .
- Yield improvement : Solvent selection (polar aprotic solvents like acetonitrile enhance nucleophilic substitution), controlled temperature (80–100°C), and stoichiometric excess of electrophilic intermediates. Reported yields range from 60–75% under optimized conditions .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing its structural integrity?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), benzofuran (δ 6.5–7.5 ppm), and sulfonyl groups (δ 7.8–8.2 ppm) .
- IR : Confirm sulfonamide (1320–1160 cm⁻¹, S=O stretch) and benzofuran (1600–1450 cm⁻¹, C=C aromatic) .
- Crystallography : Single-crystal X-ray diffraction resolves piperidine ring conformation and hydrogen-bonding networks (e.g., N–H···O interactions in sulfonamide) .
Advanced: How can structure-activity relationship (SAR) studies evaluate substituent impacts on biological activity?
Answer:
- Modifications :
- Benzofuran moiety : Replace 7-methoxy with halogenated or alkyl groups to assess steric/electronic effects on target binding .
- Sulfonyl group : Compare 2-methylpiperidine with morpholine or unsubstituted piperidine to study solubility and target selectivity .
- Assays :
- In vitro : Enzyme inhibition (e.g., phosphodiesterase IC₅₀ assays) .
- Cellular models : Cytotoxicity profiling (e.g., IC₅₀ in cancer cell lines) paired with docking studies to correlate substituent changes with activity .
Advanced: What computational approaches predict binding affinity and selectivity against therapeutic targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Key parameters:
- Grid box : Centered on ATP-binding pockets (size: 25 ų) .
- Scoring : MM-GBSA for binding free energy calculations .
- Molecular dynamics (MD) : Simulate ligand-protein stability (50–100 ns trajectories) to assess conformational flexibility of the 2-methylpiperidine group .
Advanced: How should discrepancies in biological activity data across experimental models be addressed?
Answer:
- Orthogonal assays : Validate enzyme inhibition data with cellular viability assays (e.g., MTT) to rule off-target effects .
- Purity checks : HPLC-MS (>98% purity) to exclude byproducts (e.g., incomplete sulfonylation) .
- Model relevance : Compare results across species (e.g., human vs. murine cell lines) and adjust dosing regimens based on pharmacokinetic profiling .
Advanced: What strategies enhance solubility and pharmacokinetics without compromising activity?
Answer:
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters on the benzofuran methoxy) for pH-dependent solubility .
- Formulation : Nanoemulsions or cyclodextrin complexes to improve bioavailability .
- Structural tweaks : Replace 2-methylpiperidine with polar substituents (e.g., pyridyl) to increase logP < 3 while maintaining sulfonamide hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
